Mono(1-ethylpentyl) Phthalate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-heptan-3-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
XAOCBRPWPVRHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Formation and Biotransformation Pathways of Mono 1 Ethylpentyl Phthalate
Primary Hydrolysis of Parent Phthalate (B1215562) Diesters to Monoesters
The initial and obligatory step in the metabolism of phthalate diesters, such as di(1-ethylpentyl) phthalate, is the hydrolysis of one of the two ester bonds. oup.com This reaction cleaves one of the alcohol side chains, resulting in the formation of the corresponding phthalate monoester—in this case, Mono(1-ethylpentyl) Phthalate—and an alcohol (1-ethylpentanol). core.ac.ukresearchgate.net This conversion is a crucial activation step, as the resulting monoesters are often considered the primary toxicologically active metabolites. industrialchemicals.gov.au
This metabolic process, known as Phase I metabolism, transforms the lipophilic parent diester into a more water-soluble monoester. mdpi.comnih.gov While low-molecular-weight (LMW) phthalates may be excreted directly after this step, high-molecular-weight (HMW) phthalates like di(1-ethylpentyl) phthalate typically undergo further metabolic changes. e-apem.orgresearchgate.net The hydrolysis can occur in various tissues, including the intestine, liver, and blood, following exposure through ingestion, inhalation, or dermal contact. scope-journal.cominchem.org Studies have even demonstrated that diesters can be metabolized to their monoester forms by enzymes present in human saliva. researchgate.net
Enzymatic Mechanisms Governing this compound Formation
The formation of this compound from its parent diester is not a spontaneous chemical reaction but is catalyzed by a range of non-specific enzymes. nih.gov Several classes of hydrolases, particularly esterases and lipases, are responsible for this biotransformation. mdpi.comresearchgate.netresearchgate.net
Research has identified several specific enzymes capable of hydrolyzing phthalate diesters:
Carboxylesterases: These enzymes, found in the liver and intestines, play a significant role in the hydrolysis of various xenobiotic esters, including phthalates. jst.go.jp
Pancreatic Lipase: This digestive enzyme has been shown to rapidly hydrolyze di(2-ethylhexyl) phthalate (DEHP), a structurally similar HMW phthalate. inchem.orgnih.gov
Cholesterol Esterases (CEases): Pancreatic CEases from mammalian sources have demonstrated the ability to hydrolyze a wide array of structurally diverse phthalate diesters to their corresponding monoesters. nih.govresearchgate.net The rate of this hydrolysis can be influenced by the structure and bulkiness of the phthalate's alkyl side chains. nih.govresearchgate.net
The efficiency of these enzymes ensures that parent phthalate diesters are rapidly converted to their monoester metabolites following absorption into the body. researchgate.net
Table 1: Key Enzymes in Phthalate Diester Hydrolysis
| Enzyme Class | Specific Enzyme Example | Biological Source/Location | Substrate Example |
|---|---|---|---|
| Lipases | Pancreatic Lipase | Pancreas, Intestine | Di(2-ethylhexyl) phthalate (DEHP) |
| Esterases | Cholesterol Esterase (CEase) | Pancreas | Structurally diverse phthalates (DEP, DBP, DEHP, etc.) |
| Esterases | Carboxylesterase | Liver, Intestine | General Phthalate Diesters |
| Esterases | Salivary Esterase | Saliva | Di-n-butyl phthalate (DBP), DEHP |
Subsequent Oxidative Metabolism of Phthalate Monoesters (e.g., this compound)
Following its formation, this compound, like other HMW phthalate monoesters, undergoes further Phase I metabolism. This second stage involves the oxidation of its aliphatic (1-ethylpentyl) side chain. e-apem.orgresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases concentrated in the liver. mdpi.commdpi.com
The oxidative metabolism of Mono(2-ethylhexyl) phthalate (MEHP), a close structural analog, provides a well-documented model for the likely fate of this compound. nih.gov The oxidation can occur at several positions on the alkyl chain, leading to a variety of secondary metabolites. Key oxidative reactions include:
Hydroxylation: The introduction of a hydroxyl (-OH) group onto the carbon backbone. For MEHP, this results in metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). nih.govresearchgate.net
Oxidation: The further oxidation of a hydroxylated metabolite to a ketone (=O). This converts MEHHP to mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.govresearchgate.net
Carboxylation: The oxidation can proceed further to form carboxylic acid (-COOH) groups, leading to metabolites such as mono(2-ethyl-5-carboxypentyl) phthalate (MECPP). researchgate.netepa.gov
These oxidative steps generate more polar and water-soluble compounds, which can then undergo Phase II conjugation (e.g., with glucuronic acid) to facilitate their elimination from the body, primarily through urine. e-apem.orgresearchgate.netresearchgate.net The presence of these oxidized metabolites in urine serves as a reliable biomarker for exposure to the parent phthalate diester. nih.gov
Table 2: General Metabolic Pathway of High Molecular Weight Phthalates (Illustrated with DEHP)
| Metabolic Phase | Reaction Type | Parent Compound | Key Metabolite(s) | Primary Enzymes |
|---|---|---|---|---|
| Phase I (Step 1) | Hydrolysis | Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | Esterases, Lipases |
| Phase I (Step 2) | Hydroxylation | MEHP | Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | Cytochrome P450s |
| Oxidation | MEHHP | Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | Cytochrome P450s | |
| Carboxylation | MEHP/MEHHP | Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) | Cytochrome P450s | |
| Phase II | Glucuronidation | MEHP and its oxidative metabolites | Glucuronide conjugates | UDP-glucuronyltransferase |
Advanced Analytical Methodologies for Detection and Quantification of Mono 1 Ethylpentyl Phthalate
Chromatographic Techniques for Monoester Separation
Chromatography is an essential step for isolating Mono(1-ethylpentyl) Phthalate (B1215562) from other related phthalate metabolites and endogenous compounds present in biological and environmental samples. Both gas and liquid chromatography are employed, each offering distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the analysis of polar and less volatile phthalate monoesters like Mono(1-ethylpentyl) Phthalate can be challenging and often requires a derivatization step to increase their volatility and thermal stability. mdpi.com This process, typically involving silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar carboxylic acid group into a less polar trimethylsilyl (B98337) ester, making the analyte more amenable to GC separation. mdpi.com
The separation is commonly achieved on a nonpolar capillary column, such as a DB-5MS, with a programmed temperature ramp to ensure efficient elution of the analytes. mdpi.comnih.gov The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides definitive identification and quantification. mdpi.com While full scan mode is useful for identifying unknown compounds, SIM mode offers higher sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. mdpi.com
Recent advancements have explored the direct analysis of phthalate monoesters by GC-MS without derivatization, which simplifies sample preparation and reduces the risk of contamination. nih.gov This approach requires careful optimization of injection parameters, such as temperature and pressure, to prevent thermal degradation of the analytes in the injector port. nih.gov
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the preferred method for analyzing phthalate monoesters. researchgate.net This is largely because it can directly analyze these polar, non-volatile compounds in their native form, eliminating the need for derivatization. nih.gov
The separation is typically performed using reversed-phase chromatography, with C18 columns being the most common stationary phase. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often containing a weak acid like acetic or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is used to separate the various phthalate metabolites. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. oup.com
The coupling of HPLC to a mass spectrometer, especially a tandem mass spectrometer, provides high selectivity and sensitivity for the detection of this compound, even in complex matrices like urine, serum, and milk. oup.comnih.govnih.gov
Mass Spectrometry Approaches for Trace Level Detection
Mass spectrometry is indispensable for the trace-level detection and confirmation of this compound. Its ability to provide molecular weight and structural information with high specificity and sensitivity is unmatched.
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) is a key technique for achieving the low detection limits required for biomonitoring studies. epa.gov In MS/MS, a specific precursor ion (typically the deprotonated molecule [M-H]⁻ in negative ion mode) of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. chromatographyonline.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to enhanced selectivity and sensitivity. chromatographyonline.com
The selection of optimal precursor and product ion transitions is critical for method development. For phthalate monoesters, negative electrospray ionization (ESI) is commonly used as it provides a strong signal for the deprotonated molecule. nih.gov The development of MS/MS methods has enabled the simultaneous quantification of a wide range of phthalate metabolites in a single chromatographic run. nih.govnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Monoethyl Phthalate (MEP) | 193 | 121 | Negative ESI | biotage.com |
| Monobutyl Phthalate (MBP) | 221 | 121 | Negative ESI | biotage.com |
| Monobenzyl Phthalate (MBzP) | 255 | 121 | Negative ESI | biotage.com |
| Mono(2-ethylhexyl) Phthalate (MEHP) | 277 | 134 | Negative ESI | biotage.com |
Isotope Dilution Mass Spectrometry for Quantitative Accuracy
For the highest level of quantitative accuracy, isotope dilution mass spectrometry (IDMS) is the gold standard. oup.com This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte, in this case, this compound-d4. lgcstandards.com Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov
Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects. epa.gov IDMS is widely used in biomonitoring studies to ensure the reliability of the reported concentrations of phthalate metabolites. oup.comnih.govoup.com
Sample Preparation and Matrix Effects in Diverse Research Matrices
The analysis of this compound in various matrices such as urine, blood, milk, and environmental samples presents a significant challenge due to the complexity of these matrices. oup.comnih.gov Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest.
Commonly used sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the sample matrix. nih.gov SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. oup.com SPE is often preferred due to its efficiency, higher enrichment factors, and reduced solvent consumption. oup.com For biological samples like urine, an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the conjugated metabolites back to their free form before extraction. chromatographyonline.com
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major concern in mass spectrometry-based methods. mdpi.com These effects can lead to inaccurate quantification if not properly addressed. researchgate.net The use of isotope-labeled internal standards in IDMS is the most effective way to compensate for matrix effects. nih.gov Additionally, careful optimization of chromatographic conditions to separate the analyte from interfering matrix components and the use of efficient sample cleanup procedures can help minimize these effects. nih.govub.edu
| Matrix | Sample Preparation Technique | Key Findings/Challenges | Reference |
|---|---|---|---|
| Human Urine | Enzymatic hydrolysis followed by SPE | High concentrations of metabolites, requires deconjugation. | nih.govchromatographyonline.com |
| Human Serum | SPE | Lower metabolite concentrations compared to urine. | oup.comoup.com |
| Human Milk | Liquid extraction and SPE | Complex matrix requiring extensive cleanup. | nih.gov |
| Vegetable Oil | LLE or GPC | Significant matrix effects from lipids. | nih.govmdpi.com |
| Water | SPE or SPME | Potential for contamination from labware. | researchgate.net |
Solid-Phase Extraction (SPE) Techniques for Enrichment
Given that phthalate metabolites often exist at trace levels, a preconcentration step is essential for reliable quantification. mdpi.com Solid-phase extraction (SPE) is a widely adopted technique for extracting and concentrating these analytes from complex sample matrices. researchgate.netmdpi.com
The process typically involves several key steps:
Cartridge Selection : Reversed-phase sorbents are the standard choice due to the physicochemical properties of phthalates. mdpi.com Polymeric cartridges like Oasis HLB (hydrophilic-lipophilic balanced) or silica-based C18 cartridges are frequently used. mdpi.comoup.comacs.org For the analysis of multiple monoalkyl phthalate esters in porcine tissue, Oasis MAX (mixed-mode anion exchange) cartridges have been effectively used. acs.org
Conditioning : The SPE cartridge is prepared by sequentially passing solvents through it, commonly methanol (B129727) followed by an acidic buffer or purified water, to activate the sorbent. oup.comchromatographyonline.com
Sample Loading : The sample, often diluted and acidified (e.g., with formic acid or a phosphate (B84403) buffer to pH 2.0), is loaded onto the cartridge. oup.comchromatographyonline.com
Washing : To remove interfering substances from the matrix, the cartridge is washed with solutions such as water and a low-concentration organic solvent mix (e.g., 10% methanol in water). oup.com
Elution : The target analytes, including this compound, are eluted from the cartridge using a small volume of an organic solvent like acetonitrile or ethyl acetate. oup.comchromatographyonline.com
Automation of the SPE process can significantly improve the reproducibility of measurements by eliminating human variation and allows for higher sample throughput. oup.comnih.gov
Methodological Considerations for Biological (e.g., urine, plasma) and Environmental Samples
The nature of the sample matrix dictates the specific preparation protocol required before instrumental analysis.
Biological Samples : In humans, phthalate monoesters are often conjugated with glucuronic acid before excretion in urine. mdpi.com Therefore, a crucial step in analyzing urine samples is enzymatic deconjugation using β-glucuronidase to release the free monoesters for detection. acs.orgchromatographyonline.com This provides a measure of the total metabolite concentration. For liquid samples like plasma or serum, a protein precipitation step, for instance using acetonitrile, is necessary to remove proteins and other insoluble substances that can interfere with the analysis. oup.com
Environmental Samples : Environmental matrices such as water or soil can be highly complex. Sample preparation aims to concentrate the target analytes to detectable levels and remove matrix components that could cause signal suppression or enhancement in the mass spectrometer. mdpi.commdpi.com Techniques like SPE are fundamental in cleaning up these samples prior to analysis. mdpi.com The ubiquitous presence of phthalates in laboratory equipment and solvents presents a significant challenge, requiring strict quality control measures, such as the analysis of laboratory blanks, to avoid sample contamination. nih.govresearchgate.net
Method Validation and Performance Metrics in Analytical Research
To ensure the reliability of analytical data, methods for quantifying phthalate metabolites undergo rigorous validation. This process assesses several key performance parameters.
Determination of Limits of Detection (LODs) and Limits of Quantification (LOQs)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For phthalate monoesters, modern analytical instruments like LC-MS/MS achieve very low detection limits, often in the nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. nih.govnih.govnih.gov
Below is a table summarizing LOD and LOQ values for several common phthalate monoesters from various studies, which are representative of the sensitivity expected for this compound analysis.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Source |
|---|---|---|---|---|---|
| MEHP | Serum | LC-MS/MS | 0.24 | 0.73 | nih.gov |
| MEHP | Urine | LC-MS/MS | 0.22 | 0.67 | nih.gov |
| MBP | Urine | LC-MS/MS | 0.3 | 1.0 | nih.gov |
| MEHP | Urine | LC-MS/MS | 0.3 | 1.0 | nih.gov |
| MEHP | - | GC-MS | 0.029 ng | 0.087 ng | frontiersin.org |
| MBP | - | GC-MS | 0.038 ng | 0.11 ng | frontiersin.org |
| MEP | Urine | HPLC-MS-MS | 0.85 | 2.82 | chromatographyonline.com |
*Values reported in ng per 2 µL injection.
Assessment of Linearity, Precision, and Accuracy
Linearity : This parameter confirms that the instrumental response is proportional to the analyte concentration over a specific range. Calibration curves are generated using standard solutions at multiple concentration levels. A high correlation coefficient (r or r²), typically greater than 0.99, indicates good linearity. frontiersin.orgnih.govchromatographyonline.com
Precision : Precision measures the degree of agreement among repeated measurements of the same sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (CV). frontiersin.org It is assessed under two conditions:
Intra-day precision (repeatability) : The analysis of replicate samples within the same day. nih.gov
Inter-day precision (reproducibility) : The analysis of replicate samples on different days. mdpi.comnih.gov For bioanalytical methods, a precision of ≤15% is generally considered acceptable. nih.gov
Accuracy : Accuracy reflects how close a measured value is to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix (e.g., control urine) and analyzed. The percent recovery is then calculated. Recoveries are typically expected to be within a range of 80-120%. oup.comchromatographyonline.com
The tables below provide representative data on the validation of analytical methods for phthalate monoesters.
Linearity of Analytical Methods for Phthalate Monoesters
| Analyte | Method | Linear Range (ng/mL) | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|---|
| MEHP | HPLC-UV | 1000 - 30380 | >0.999 | oup.com |
| MBP | LC-MS/MS | 1 - 200 | >0.99 | nih.gov |
| MEHP | LC-MS/MS | 1 - 200 | >0.99 | nih.gov |
| MEHP | GC-MS | 0.087 - 100 (ng per injection) | >0.9817 | frontiersin.org |
| MBP | LC-MS/MS | 5 - 2000 | >0.99 | chromatographyonline.com |
Precision and Accuracy of Analytical Methods for Phthalate Monoesters
| Analyte | Matrix | Spiked Level (ng/mL) | Precision (%RSD/CV) | Accuracy (% Recovery) | Source |
|---|---|---|---|---|---|
| MEHP | Rat Plasma | - | 0.7 - 12.7% | -3.3 - 6.7% (Bias) | mdpi.com |
| Multiple Phthalate Monoesters | Urine | - | 4.0 - 10.2% (Intra-day) | - | nih.gov |
| Multiple Phthalate Monoesters | Serum | - | - | 80 - 99% | oup.comnih.gov |
| Multiple Phthalate Monoesters | Urine | 3.91, 7.81, 15.63 | 0.07 - 10.20% | 81.84 - 125.32% | chromatographyonline.com |
| MEHP | - | - | 1.4 - 5.4% (Inter-day) | - | frontiersin.org |
Biomonitoring and Exposure Assessment of Mono 1 Ethylpentyl Phthalate
Utility of Phthalate (B1215562) Monoesters as Biomarkers of Parent Phthalate Diester Exposure
The measurement of phthalate monoesters in biological samples, particularly urine, is the gold standard for assessing human exposure to the parent phthalate diesters. nih.govnih.gov Phthalate diesters are rapidly metabolized in the body to their corresponding monoesters. nih.govresearchgate.net These monoesters are then often further metabolized through oxidation and subsequently excreted in the urine, primarily as glucuronide conjugates. nih.govnih.govnih.gov
There are several key advantages to using monoester metabolites as biomarkers over measuring the parent compounds:
Reduced Contamination: Phthalate diesters are ubiquitous in the environment and in laboratory settings, leading to a high risk of sample contamination. cdc.gov Measuring the metabolites, which are formed within the body, minimizes the chance of external contamination affecting the results. cdc.gov
Biological Relevance: The concentration of metabolites in urine reflects the actual amount of the parent compound that has been absorbed and processed by the body. nih.gov
Non-invasive Sampling: Urine is easily and non-invasively collected, making it an ideal matrix for large-scale population studies. nih.govcdc.gov
For high-molecular-weight phthalates, the simple monoesters may represent only a small fraction of the total excreted metabolites. nih.govnih.gov Oxidative metabolites are often more abundant and can provide a more sensitive and accurate measure of exposure. nih.gov This principle would likely apply to Di(1-ethylpentyl) phthalate, the parent compound of Mono(1-ethylpentyl) Phthalate, suggesting that oxidative metabolites could be more sensitive biomarkers if they were identified and measured.
Methodological Frameworks for Population-Level Exposure Assessment Studies
Population-level exposure assessment for phthalates typically involves large-scale biomonitoring surveys. A prominent example is the National Health and Nutrition Examination Survey (NHANES) conducted by the U.S. Centers for Disease Control and Prevention (CDC). iiab.menih.gov These studies collect urine samples from a representative sample of the population and analyze them for a panel of phthalate metabolites.
The methodological framework for such studies generally includes:
Representative Sampling: Utilizing a complex, multi-stage probability sampling design to ensure the study population is representative of the broader population in terms of age, sex, race/ethnicity, and socioeconomic status.
Standardized Collection: Implementing rigorous protocols for the collection, processing, and storage of urine samples to maintain their integrity.
Advanced Analytical Techniques: Employing methods such as solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of phthalate metabolites. cdc.govsgsaxys.com
Statistical Analysis: Using appropriate statistical methods to account for the complex survey design and to calculate descriptive statistics such as geometric means and percentile distributions of metabolite concentrations. These analyses are often adjusted for urinary creatinine (B1669602) to account for urine dilution. nih.gov
Wastewater-based epidemiology is another emerging tool that can complement individual biomonitoring by providing estimates of cumulative phthalate exposure at a community level.
Spatial and Temporal Trends in this compound Concentrations in Research Cohorts
Specific data on spatial and temporal trends for this compound are not available in the reviewed literature. However, studies of other phthalates have revealed distinct trends that are often linked to regulatory actions and changes in chemical use.
For example, in the United States, biomonitoring data from NHANES has shown a decrease in exposure to some phthalates, like those derived from di(2-ethylhexyl) phthalate (DEHP), over the last decade. nih.govnih.govnih.gov Conversely, exposures to replacement phthalates, such as di-isononyl phthalate (DiNP), have increased during the same period. nih.govnih.gov These trends highlight how market shifts and regulations can influence population exposure levels over time.
Spatial trends for other phthalates have also been observed, with potential differences in exposure levels based on geographic location, proximity to industrial sources, and lifestyle factors. Without specific studies on this compound, it is not possible to determine its particular trends.
Mechanistic Investigations into Biological Activity of Mono 1 Ethylpentyl Phthalate
Endocrine System Modulation Mechanisms (e.g., Peroxisome Proliferator-Activated Receptor Activation)
A primary mechanism through which phthalate (B1215562) monoesters exert their biological effects is by modulating the endocrine system. They are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling. biorxiv.org A key pathway in this process is the activation of Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov
PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Phthalate monoesters with longer alkyl chains, such as Mono-(2-ethylhexyl) phthalate (MEHP), a close analog of Mono(1-ethylpentyl) Phthalate, have been identified as potent activators of both PPARα and PPARγ. nih.govresearchgate.net
The activation of PPARs by phthalate monoesters follows a specific molecular mechanism:
Ligand Binding: The phthalate monoester enters the cell and binds to the ligand-binding domain of the PPAR.
Conformational Change: This binding induces a conformational change in the receptor.
Heterodimerization: The activated PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
Gene Transcription: This binding recruits co-activator proteins, leading to the transcription of genes involved in lipid metabolism and other cellular processes.
The activation of PPARα is particularly associated with the proliferation of peroxisomes in rodent livers and the induction of enzymes involved in fatty acid oxidation. mdpi.com The activation of PPARγ is linked to adipogenesis and insulin (B600854) sensitization. nih.gov Species-specific differences in PPAR activation have been noted, with rodent PPARs often showing greater sensitivity to phthalate monoesters than their human counterparts. nih.gov
| Phthalate Monoester | PPAR Isoform | Effect | Model System |
|---|---|---|---|
| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARα | Activation | Rodent and Human Cell Lines |
| Mono-(2-ethylhexyl) phthalate (MEHP) | PPARγ | Activation | Rodent and Human Cell Lines |
| Monobenzyl phthalate (MBzP) | PPARα | Activation | COS Cells |
| Monobenzyl phthalate (MBzP) | PPARγ | Activation | COS Cells |
Oxidative Stress Induction and Related Biological Pathways
Exposure to phthalate monoesters has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to cellular damage and has been implicated in a variety of adverse health outcomes.
The mechanisms by which phthalate monoesters induce oxidative stress involve several interconnected pathways:
Increased ROS Generation: Phthalate monoesters can stimulate the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide, within the cell. This can occur through various mechanisms, including the disruption of mitochondrial electron transport and the activation of ROS-producing enzymes like NADPH oxidase. nih.gov In placental cells, MEHP has been shown to increase ROS generation. nih.gov
Depletion of Antioxidant Defenses: These compounds can also deplete the cell's natural antioxidant reserves. This includes reducing the levels of glutathione (B108866) (GSH), a key intracellular antioxidant, and decreasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov
Mitochondrial Dysfunction: Mitochondria are a primary source of cellular ROS. Phthalate monoesters can impair mitochondrial function, leading to increased electron leakage and subsequent ROS production. MEHP has been shown to disrupt mitochondrial homeostasis in trophoblast cells. mdpi.com
Activation of Stress-Response Pathways: The increase in ROS can activate cellular stress-response pathways, such as the Nrf2 pathway. While Nrf2 is a protective pathway that upregulates antioxidant genes, its chronic activation can be indicative of persistent oxidative stress.
The resulting oxidative damage can affect various cellular components, including lipids (lipid peroxidation), proteins, and DNA, potentially leading to cellular dysfunction and apoptosis. nih.gov
Interference with Metabolic Homeostasis (e.g., Lipid Biogenesis, Amino Acid Metabolism Pathways)
Phthalate monoesters can significantly interfere with metabolic homeostasis, particularly in the realms of lipid and amino acid metabolism. zgggws.com These disruptions are often linked to their ability to activate PPARs, but other mechanisms may also be involved.
Interference with Lipid Biogenesis and Metabolism:
Cholesterol Metabolism: Studies on MEHP have shown that it can interfere with cholesterol metabolism in hepatocytes. nih.gov This can involve alterations in the expression of key regulatory proteins such as sterol regulatory element-binding protein 2 (SREBP-2) and HMG-CoA reductase. nih.gov Animal studies have also demonstrated that dietary administration of the parent phthalate, DEHP, can inhibit cholesterologenesis and lower blood lipid levels. nih.gov
Fatty Acid Metabolism: Phthalate monoesters can influence both fatty acid synthesis and oxidation. zgggws.com The activation of PPARα, for instance, leads to an increase in the expression of genes involved in fatty acid β-oxidation. biorxiv.org Conversely, some studies suggest that MEHP can lead to an accumulation of fatty acids by inhibiting their degradation.
Adipogenesis: Through the activation of PPARγ, phthalate monoesters like MEHP can promote the differentiation of pre-adipocytes into mature fat cells, a process known as adipogenesis. nih.gov This highlights a potential role for these compounds in modulating lipid storage.
Disruption of Amino Acid Metabolism Pathways:
Research has indicated that phthalate exposure can disrupt various amino acid metabolism pathways. researchgate.net Studies in aquatic organisms have shown that exposure to phthalate pollutants can lead to perturbations in:
Aminoacyl-tRNA Biosynthesis: This pathway is essential for protein synthesis, and its disruption can have widespread effects on cellular function. researchgate.net
Arginine Biosynthesis: Arginine is a crucial amino acid involved in numerous physiological processes, including the synthesis of nitric oxide and creatine.
Glutathione Metabolism: As mentioned previously, phthalate monoesters can deplete glutathione levels, thereby impairing the cell's antioxidant capacity. mdpi.com
These alterations in metabolic pathways underscore the broad impact that phthalate monoesters can have on cellular function, extending beyond their well-documented endocrine-disrupting effects.
Application of In Vitro and In Vivo Model Systems in Mechanistic Research
The elucidation of the biological mechanisms of this compound and related compounds has been heavily reliant on the use of various experimental models. Both in vitro and in vivo systems have provided crucial insights into the molecular and cellular effects of these substances. zgggws.com
In Vitro Model Systems:
In vitro models, primarily cultured cells, offer a controlled environment to study specific cellular responses to phthalate exposure. Commonly used cell lines include:
Hepatocyte-derived cell lines (e.g., HepG2): These are used to investigate effects on liver metabolism, including lipid and cholesterol homeostasis. nih.gov
Adipocyte-derived cell lines (e.g., 3T3-L1): These are instrumental in studying the effects on adipogenesis and fat metabolism. nih.gov
Placental cell lines (e.g., HTR-8/SVneo): These models are used to assess developmental toxicity and the induction of oxidative stress in the placenta. nih.gov
Gonadal cell lines (e.g., Leydig and granulosa cells): These are critical for understanding the reproductive toxicity of phthalates. mdpi.com
Pancreatic beta cells (e.g., INS-1): These are employed to study the potential diabetogenic effects of phthalates.
| Cell Line | Organ/Tissue of Origin | Primary Research Application |
|---|---|---|
| HepG2 | Liver | Hepatotoxicity, Lipid Metabolism |
| 3T3-L1 | Adipose Tissue | Adipogenesis, PPARγ Activation |
| HTR-8/SVneo | Placenta | Developmental Toxicity, Oxidative Stress |
| Leydig Cells | Testis | Male Reproductive Toxicity |
| Granulosa Cells | Ovary | Female Reproductive Toxicity |
| INS-1 | Pancreas | Pancreatic Beta Cell Function |
In Vivo Model Systems:
In vivo models, predominantly rodents such as rats and mice, allow for the study of the systemic effects of phthalate exposure and the complex interactions between different organ systems. These models have been essential for:
Investigating the effects on liver, including peroxisome proliferation and hepatocarcinogenesis. mdpi.com
Studying reproductive and developmental toxicity, such as testicular dysgenesis syndrome.
Assessing the impact on metabolic parameters, including blood lipid levels and insulin resistance.
Understanding the pharmacokinetics of phthalate absorption, distribution, metabolism, and excretion.
The use of both in vitro and in vivo models provides a comprehensive approach to understanding the mechanistic underpinnings of the biological activity of this compound and other phthalate monoesters.
Q & A
Q. What experimental models are suitable for studying metabolic pathways of this compound?
- Methodological Answer : Rodent models (rats/mice) are standard for hydrolysis and oxidation pathway studies. In vitro hepatocyte cultures or microsomal assays can identify cytochrome P450 isoforms involved in oxidative metabolism. Track intermediates like MEHHP and MEOHP using stable isotope labeling to confirm pathway specificity .
Advanced Research Questions
Q. How can systematic reviews address heterogeneity in phthalate toxicity data?
- Methodological Answer : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to standardize inclusion criteria. Use narrative synthesis or meta-analysis for cross-study comparisons, with subgroup analyses (e.g., species, exposure duration) to resolve heterogeneity. Confidence ratings (e.g., "Robust" vs. "Indeterminate") should distinguish high- vs. low-quality evidence .
Q. What strategies reconcile contradictions in endocrine-disruption findings across experimental models?
- Methodological Answer : Conduct pharmacokinetic modeling to adjust for interspecies metabolic differences (e.g., faster glucuronidation in humans vs. rodents). Validate in vitro results using human placental or adrenal cell lines, and compare with epidemiological data on urinary metabolites (e.g., MECPP) .
Q. How should researchers prioritize data gaps in cumulative risk assessments for phthalates?
- Methodological Answer : Focus on co-exposure scenarios (e.g., DEHP and this compound) using factorial experimental designs. Integrate market data on phthalate use patterns and biomonitoring datasets (e.g., NHANES) to identify high-risk populations. Prioritize endpoints with mechanistic plausibility, such as PPARα activation or steroidogenesis inhibition .
Q. What computational models improve in vitro-to-in vivo extrapolation (IVIVE) for toxicity predictions?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models parameterized with human hepatic clearance rates and partition coefficients can bridge in vitro toxicity data (e.g., EC50 values) to human exposure thresholds. Incorporate oxidative metabolite kinetics (e.g., MEOHP formation) to refine risk estimates .
Methodological Tables
Q. Table 1. Key Metabolites of DEHP and Analytical Challenges
Q. Table 2. Confidence Rating Criteria for Evidence Synthesis
| Rating | Criteria |
|---|---|
| Robust | Consistent results across ≥3 species, dose-response established |
| Moderate | Support from 2 species or 1 species + mechanistic data |
| Slight | Limited to 1 species with high risk of bias |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
